molecular formula C20H25N5O3S B12244978 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide

Cat. No.: B12244978
M. Wt: 415.5 g/mol
InChI Key: BUCKWDUTTPJSCL-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopenta[c]pyridazine ring, an azetidine ring, and a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopenta[c]pyridazine ring: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile oxide.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via a ring-closing reaction of a suitable amine and an alkyl halide.

    Coupling of the cyclopenta[c]pyridazine and azetidine rings: This step involves the formation of a carbon-nitrogen bond between the two rings.

    Introduction of the dimethylsulfamoyl group: This can be achieved through a sulfonation reaction using dimethylsulfamoyl chloride.

    Formation of the benzamide moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(methylsulfamoyl)-N-methylbenzamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-ethylbenzamide

Uniqueness

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-(dimethylsulfamoyl)-N-methylbenzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-4-(dimethylsulfamoyl)-N-methylbenzamide

InChI

InChI=1S/C20H25N5O3S/c1-23(2)29(27,28)17-9-7-14(8-10-17)20(26)24(3)16-12-25(13-16)19-11-15-5-4-6-18(15)21-22-19/h7-11,16H,4-6,12-13H2,1-3H3

InChI Key

BUCKWDUTTPJSCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3

Origin of Product

United States

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